4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile
Overview
Description
Scientific Research Applications
- Ceftolozane Synthesis : 4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile serves as a crucial intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .
- PDE4 Inhibition : Researchers have explored pyrazole derivatives as effective phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory diseases. The compound’s structural features make it a potential candidate for modulating inflammatory responses .
- Synthetic Building Blocks : 4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile serves as a versatile intermediate for synthesizing other valuable pyrazole derivatives. Its reactivity allows for the creation of diverse compounds with various functional groups .
- Functional Group Transformations : Researchers have utilized this compound in one-pot reductive amination reactions to generate N-(5-pyrazolyl)imine intermediates. These intermediates play a key role in the synthesis of other pyrazole-based molecules .
- Targeting Enzymes and Receptors : The unique pyrazole scaffold in this compound makes it an attractive starting point for designing enzyme inhibitors or receptor modulators. Medicinal chemists explore its potential in drug discovery .
Antibiotic Development
Anti-Inflammatory Agents
Versatile Intermediates
Chemical Biology
Medicinal Chemistry
Materials Science
properties
IUPAC Name |
4-(5-amino-3-tert-butylpyrazol-1-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-14(2,3)12-8-13(16)18(17-12)11-6-4-10(9-15)5-7-11/h4-8H,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJFYWSGNLOTKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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